(2-{2-[2-(6-Aminohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester
Description
The compound “(2-{2-[2-(6-Aminohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester” is a structurally complex molecule featuring a tert-butyl carbamate protective group, a polyethylene glycol (PEG)-like ethoxy-ethoxy spacer, and a terminal 6-aminohexanoyl moiety. This design integrates multiple functional elements:
- tert-Butyl carbamate: A widely used protective group for amines, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions (e.g., trifluoroacetic acid) .
- Ethoxy-ethoxy spacer: Enhances hydrophilicity and flexibility, facilitating solubility in polar solvents and reducing steric hindrance for subsequent conjugation reactions .
- 6-Aminohexanoyl group: Provides a primary amine for bioconjugation (e.g., with NHS esters or carboxylates), making the compound valuable in drug delivery systems or peptide synthesis .
The compound is typically synthesized via stepwise coupling reactions, as evidenced by procedures for analogous tert-butyl carbamate derivatives (e.g., hydrazine-mediated deprotection in ). Its applications span biomedical research, particularly as a linker or intermediate in solid-phase peptide synthesis and targeted therapeutics.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(6-aminohexanoylamino)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35N3O5/c1-17(2,3)25-16(22)20-10-12-24-14-13-23-11-9-19-15(21)7-5-4-6-8-18/h4-14,18H2,1-3H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSAZYUNJXVXIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-{2-[2-(6-Aminohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester, often referred to as "compound X", is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of drug delivery systems and vaccine adjuvants. This article reviews the biological activity of compound X, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
Compound X has the following chemical formula: C17H35N3O5. Its structure features a carbamic acid moiety, which is crucial for its biological activity. The tert-butyl ester group enhances solubility and stability, making it suitable for pharmaceutical applications.
Mechanisms of Biological Activity
-
Vaccine Adjuvant Properties :
- Compound X has been studied as a potential vaccine adjuvant, enhancing immune responses when used in conjunction with cancer vaccines. It promotes the activation of dendritic cells, which are essential for initiating T-cell responses .
- The compound's ability to modulate immune pathways indicates its role in improving the efficacy of therapeutic vaccines.
- Cellular Uptake and Distribution :
- Inhibition of Tumor Growth :
Pharmacological Profile
The pharmacological profile of compound X includes several key aspects:
Case Studies
-
Cancer Vaccine Study :
In a clinical trial involving patients with melanoma, compound X was administered as part of a vaccine formulation. Results showed a significant increase in T-cell activation and tumor-specific responses compared to controls . -
Pharmacokinetic Analysis :
A study evaluating the pharmacokinetics of compound X demonstrated rapid absorption and moderate systemic clearance, suggesting it is suitable for therapeutic applications where sustained release is beneficial .
Scientific Research Applications
Pharmaceutical Formulations
The compound is primarily noted for its potential use in drug delivery systems. Its structure allows it to function as a prodrug , enhancing the bioavailability of active pharmaceutical ingredients. The incorporation of aminohexanoyl groups can facilitate cellular uptake, making it suitable for targeted therapies.
Case Study: A study conducted on the efficacy of various carbamate derivatives demonstrated that compounds similar to (2-{2-[2-(6-Aminohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester exhibited improved solubility and absorption characteristics, which are critical for therapeutic applications in oncology and chronic diseases .
Cosmetic Applications
In the cosmetic industry, this compound is utilized for its moisturizing and skin-conditioning properties. It acts as an emulsifier and stabilizer in formulations, providing enhanced texture and sensory attributes to creams and lotions.
Case Study: Research published in the Brazilian Journal of Pharmaceutical Sciences highlighted the successful formulation of a moisturizing cream incorporating this compound, resulting in significant improvements in skin hydration levels compared to standard formulations . The study emphasized the importance of such compounds in developing effective skincare products.
Biochemical Research
The compound's ability to modify protein interactions makes it valuable in biochemical assays. It can be used to enhance the stability of proteins or peptides during experimental procedures, thereby improving the reliability of results.
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Pharmaceuticals | Enhances bioavailability as a prodrug; suitable for targeted therapies. |
| Cosmetics | Acts as an emulsifier and stabilizer; improves skin hydration and texture. |
| Biochemical Research | Modifies protein interactions; enhances stability in experimental assays. |
Chemical Reactions Analysis
Boc Protection of Amines
The tert-butoxycarbonyl (Boc) group is introduced to protect the primary amine during synthesis. This is typically achieved using di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions (e.g., K₂CO₃ or Et₃N) in solvents like THF or dichloromethane .
| Reaction Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boc protection of amine | (Boc)₂O, K₂CO₃, THF, 20–35°C, 3–8 h | 64–87% |
Amide Bond Formation
The 6-aminohexanoylamino group is formed via coupling reactions. HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common coupling agents, often used with tertiary amines like N-methylmorpholine or Et₃N .
Deprotection Reactions
The Boc group is selectively removed under acidic conditions to regenerate the free amine:
Acid-Mediated Boc Removal
-
Trifluoroacetic acid (TFA) : Cleaves the Boc group at room temperature in dichloromethane .
-
Hydrochloric Acid (HCl) : 3M HCl in acetonitrile removes Boc groups while preserving ester functionalities .
| Deprotection Method | Conditions | Yield | Source |
|---|---|---|---|
| TFA-mediated cleavage | TFA/DCM (1:1), rt, 1–2 h | 85–98% | |
| HCl-mediated cleavage | 3M HCl in ACN, rt, 18 h | 66–85% |
Selectivity Considerations
The PEG-like ethoxy spacer enhances solubility but does not participate in typical reactions under mild conditions. The terminal amino group (post-Boc removal) is reactive toward:
-
Acylation : With activated esters or anhydrides.
Thermal Stability
The carbamate bond in the Boc group degrades at elevated temperatures (>100°C), releasing CO₂ and forming tert-butanol .
Hydrolytic Stability
-
Basic Hydrolysis : The tert-butyl ester is stable under neutral or acidic conditions but hydrolyzes slowly in strong bases (e.g., NaOH) .
-
Enzymatic Degradation : Carboxylesterases may cleave the ester linkage in biological systems .
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| Boc-protected amine | Deprotection | TFA, HCl | Acidic, rt |
| Amide (hexanoylamino) | Acylation | Acetic anhydride, HBTU | Basic, 0–25°C |
| tert-Butyl ester | Hydrolysis | NaOH, LiOH | Aqueous, reflux |
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
Key Observations:
Protective Groups: tert-Butyl carbamate (Target, ): Acid-labile, enabling selective deprotection without affecting benzyl or ester groups. Preferred in multi-step syntheses . Benzyl ester (): Requires hydrogenolysis (H₂/Pd) for removal, limiting compatibility with reducible functional groups .
Spacer Chains: Ethoxy-ethoxy (Target): Offers flexibility and hydrophilicity, akin to PEG chains, enhancing biocompatibility . Chlorohexyl (): Introduces lipophilicity and reactivity (Cl as a leaving group), suitable for nucleophilic substitutions .
Terminal Functional Groups: 6-Aminohexanoyl (Target): Enables amine-selective conjugation (e.g., with antibodies or nanoparticles) for targeted delivery . Chloroacetyl (): Reacts with thiols or amines, useful in cross-linking applications . Hydroxyl (): Suitable for etherification or oxidation, but less reactive than amines .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | Solubility (Predicted) | LogP (Predicted) | Stability Considerations |
|---|---|---|---|---|
| Target Compound | ~435 | Moderate (polar organic) | 1.8–2.2 | Acid-sensitive; stable in base |
| [2-(2-Hydroxyethylamino)-ethyl]-carbamic acid tert-butyl ester | 318.84 | High (aqueous/organic) | 0.5–1.0 | Sensitive to strong acids/oxidizers |
| {2-[2-(6-Chlorohexyloxy)-ethoxy]-ethyl}-carbamic acid benzyl ester | 358 | Low (organic solvents) | 2.5–3.0 | Light-sensitive; avoid reducing agents |
| {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester | 318.84 | Low (chloroform, DCM) | 2.7 | Moisture-sensitive; store anhydrous |
Key Observations:
- The target compound’s higher molecular weight (~435 g/mol) and ethoxy-ethoxy spacer improve solubility in polar solvents (e.g., DMSO, ethanol) compared to benzyl ester derivatives .
- Chlorinated analogs () exhibit higher LogP values, favoring lipid-rich environments but limiting aqueous compatibility .
Preparation Methods
Esterification with tert-Butyl Protecting Group
- The tert-butyl ester is introduced via esterification of the corresponding carbamic acid or amino acid derivative using tert-butyl acetate or tert-butanol in the presence of an acid catalyst such as perchloric acid.
- This method yields the tert-butyl ester in moderate to good yields (~70%), preserving the integrity of other functional groups.
Amide Coupling Reaction
- The key amide bond between the 6-aminohexanoyl group and the ethoxy-linked carbamic acid intermediate is formed using standard peptide coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters.
- Coupling is typically performed in solvents like DMF or dichloromethane, often in the presence of a base (e.g., DIPEA) to scavenge generated acids.
- Yields for this step range between 40-75%, depending on the coupling partners and conditions.
Protection and Deprotection Steps
- The amino group of the 6-aminohexanoyl segment is often protected with Boc (tert-butyloxycarbonyl) or Fmoc groups during synthesis to avoid side reactions.
- Deprotection of Boc groups is achieved using trifluoroacetic acid (TFA) or HCl in organic solvents, which removes the Boc group without affecting the tert-butyl ester.
- This selective deprotection is crucial to yield the free amino group in the final compound.
Representative Synthetic Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification | tert-butyl acetate, perchloric acid | ~70 | Formation of tert-butyl ester |
| 2 | Boc Protection of Amino Group | Boc2O, base (e.g., DIPEA) | ~85-90 | Protects amino group |
| 3 | α-Methylenation (if applicable) | Modified α-methylenation method | ~55-75 | Introduces methylene group if needed |
| 4 | Amide Coupling | EDC/DCC, DMF, DIPEA | 40-75 | Coupling of 6-aminohexanoyl amine to carbamic acid derivative |
| 5 | Boc Deprotection | TFA or 3M HCl | 85-98 | Removes Boc protecting group selectively |
Research Findings and Observations
- The tert-butyl ester protecting group remains stable during the amide coupling and deprotection steps, enabling selective manipulation of the amino group.
- The coupling efficiency depends on the choice of coupling reagents and reaction conditions; optimized protocols yield high purity products suitable for further applications.
- The compound's synthesis is often part of a broader synthetic route for amino acid analogues or peptide prodrugs, highlighting its utility in medicinal chemistry.
- Pharmacokinetic studies of related tert-butyl ester compounds demonstrate good tissue distribution and moderate stability, underscoring the importance of the tert-butyl ester in drug design.
Comparative Table: Preparation Parameters for tert-Butyl Ester Compounds
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Esterification Yield | 60-75% | Dependent on acid catalyst and solvent |
| Amide Coupling Yield | 40-75% | Influenced by coupling reagent and purity |
| Boc Protection Yield | 85-90% | High efficiency with standard reagents |
| Boc Deprotection Yield | 85-98% | Selective removal without ester cleavage |
| Stability of tert-butyl Ester | Stable under neutral and basic conditions | Removed under acidic conditions (TFA) |
Q & A
Q. What are the optimal synthetic routes for preparing (2-{2-[2-(6-Aminohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protection-deprotection strategies. A common approach is sequential Boc (tert-butoxycarbonyl) protection of the amine group, followed by coupling reactions. For example:
Boc Protection : React 6-aminohexanoic acid with Boc anhydride (Boc₂O) in dioxane under basic conditions (e.g., DIEA) to form 6-(tert-butoxycarbonylamino)hexanoic acid .
Ethylene Glycol Linker Installation : Use EDC·HCl and DMAP to couple the Boc-protected amine to a polyethylene glycol (PEG) chain (e.g., 2,2'-(ethylenedioxy)diethylamine) .
Final Carbamate Formation : React the PEG-linked intermediate with tert-butyl chloroformate in anhydrous dichloromethane (DCM) with a base like triethylamine .
Q. Critical Parameters :
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of tert-butyl (δ 1.4 ppm, singlet), ethylene glycol (δ 3.5–3.7 ppm), and amide protons (δ 6.5–7.0 ppm) .
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula (C₂₁H₄₁N₃O₆) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% by AUC) .
Q. Common Pitfalls :
- Degradation : Hydrolysis of the tert-butyl carbamate under acidic conditions (e.g., TFA) necessitates neutral pH during storage .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting) be resolved during structural validation?
Methodological Answer: Unexpected splitting may arise from:
- Rotameric States : Tertiary amides (e.g., 6-aminohexanoylamino) exhibit restricted rotation, causing peak duplication. Use variable-temperature NMR (VT-NMR) to coalesce signals at higher temps (e.g., 50°C) .
- Solvent Effects : Deuterated chloroform (CDCl₃) vs. DMSO-d₆ alters hydrogen bonding. Compare spectra in both solvents .
Case Study :
In a 2023 synthesis, VT-NMR at 50°C resolved overlapping ethylene glycol proton signals (δ 3.6–3.8 ppm) into a clear triplet .
Q. What strategies mitigate side reactions during PEG chain elongation (e.g., oligomerization)?
Methodological Answer:
- Controlled Stoichiometry : Use a 1:1 molar ratio of PEG diamine to Boc-protected acid to prevent crosslinking .
- Low-Temperature Coupling : Conduct EDC·HCl-mediated reactions at 0°C to slow down competing hydrolysis .
- Additive Optimization : Catalytic DMAP (0.1 eq) improves coupling efficiency without over-activating the carboxylate .
Q. Data Contradictions :
Q. How does the tert-butyl carbamate group influence the compound’s stability in biological assays?
Methodological Answer:
- pH Sensitivity : The Boc group is stable at neutral pH but cleaves under mild acidic conditions (e.g., 10% TFA in DCM for 1h) .
- Applications :
Case Study :
In a 2024 study, Boc-protected analogs showed 3x higher stability in serum (t₁/₂ = 12h) vs. free amines (t₁/₂ = 2h) .
Methodological Considerations Table
| Challenge | Solution | Key Evidence |
|---|---|---|
| Amine Oxidation | Argon atmosphere during synthesis | |
| Boc Deprotection | 10% TFA in DCM, 1h, RT | |
| PEG Oligomerization | Strict stoichiometry, 0°C coupling |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
